molecular formula C25H34N2O4 B11001351 methyl N-[(2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

methyl N-[(2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

Cat. No.: B11001351
M. Wt: 426.5 g/mol
InChI Key: GEFLJGWIINQKOG-UHFFFAOYSA-N
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Description

Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and isoquinoline intermediates, followed by their coupling under specific conditions to form the spiro structure. Common reagents used in these reactions include cyclohexanone, isoquinoline derivatives, and beta-alanine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and controlled reaction environments further enhances the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate stands out due to its spiro structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 3-[(2-cyclohexyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate

InChI

InChI=1S/C25H34N2O4/c1-31-21(28)14-17-26-23(29)22-19-12-6-7-13-20(19)24(30)27(18-10-4-2-5-11-18)25(22)15-8-3-9-16-25/h6-7,12-13,18,22H,2-5,8-11,14-17H2,1H3,(H,26,29)

InChI Key

GEFLJGWIINQKOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCCC4

Origin of Product

United States

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